Niflumic Acid-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

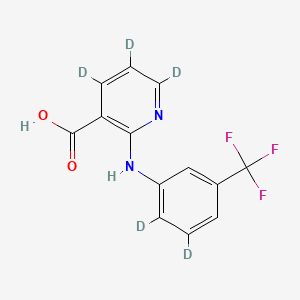

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H9F3N2O2 |

|---|---|

Molecular Weight |

287.25 g/mol |

IUPAC Name |

4,5,6-trideuterio-2-[2,3-dideuterio-5-(trifluoromethyl)anilino]pyridine-3-carboxylic acid |

InChI |

InChI=1S/C13H9F3N2O2/c14-13(15,16)8-3-1-4-9(7-8)18-11-10(12(19)20)5-2-6-17-11/h1-7H,(H,17,18)(H,19,20)/i1D,2D,4D,5D,6D |

InChI Key |

JZFPYUNJRRFVQU-UPLZBMDUSA-N |

Isomeric SMILES |

[2H]C1=CC(=CC(=C1[2H])NC2=C(C(=C(C(=N2)[2H])[2H])[2H])C(=O)O)C(F)(F)F |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)O)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Niflumic Acid-d5 chemical properties and structure

An In-depth Technical Guide to Niflumic Acid-d5: Chemical Properties and Structure

Abstract

This compound is the deuterated analog of Niflumic Acid, a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for quantitative analysis, such as in pharmacokinetic studies, to differentiate the compound from its endogenous counterparts.[2] The guide details its mechanism of action as a cyclooxygenase-2 (COX-2) inhibitor and an ion channel blocker, presents key physicochemical data in a structured format, and outlines methodologies for its synthesis and analysis.

Chemical Properties and Structure

This compound is a stable isotope-labeled version of Niflumic Acid, where five hydrogen atoms have been replaced by deuterium. This labeling provides a distinct mass signature useful in mass spectrometry-based assays without significantly altering the compound's biological activity.

Chemical Structure:

The core structure consists of a pyridinecarboxylic acid moiety linked to a trifluoromethyl-substituted phenylamino group. The "d5" designation indicates the presence of five deuterium atoms on the aromatic rings.

Caption: General chemical structure of this compound.

Physicochemical Data

The key chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference |

| IUPAC Name | 2-[[3-(trifluoromethyl)phenyl]amino]-3-pyridinecarboxylic Acid-d5 | [3][4] |

| Synonyms | 2-[3-(Trifluoromethyl)anilino]nicotinic Acid-d5, Actol-d5, Donalgin-d5 | [4] |

| CAS Number | 1794811-58-7 | [3][4][5][6] |

| Molecular Formula | C₁₃H₄D₅F₃N₂O₂ | [3][4][7][8][9] |

| Molecular Weight | 287.25 g/mol | [3][4][7][8][9] |

| Accurate Mass | 287.093 | [3] |

| Physical Form | Solid (Neat) | [3][10] |

| Solubility | Soluble in ethanol, acetone, methanol, DMSO, and acetonitrile.[1] | [1] |

| Storage | Store under recommended conditions as per the Certificate of Analysis. | [2] |

Mechanism of Action

Niflumic Acid exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, with selectivity for COX-2.[4] By blocking the COX pathway, it prevents the synthesis of prostaglandins from arachidonic acid. Prostaglandins are key signaling molecules that mediate inflammation, pain, and fever.[11]

In addition to its anti-inflammatory properties, Niflumic Acid is also known to be a blocker of calcium-activated chloride channels (CaCCs).[2][6][11] This ion channel modulation contributes to its overall pharmacological profile.

Caption: Inhibition of the prostaglandin synthesis pathway by this compound.

Experimental Protocols

This section outlines key experimental methodologies relevant to the synthesis and analysis of Niflumic Acid and its deuterated analog.

Synthesis of Niflumic Acid

The synthesis of the parent compound, Niflumic Acid, can be achieved through several routes. One common method involves the reaction of 2-chloronicotinic acid with 3-trifluoromethylaniline.[1] An alternative synthesis pathway is the reaction of 2-aminonicotinic acid with 1-bromo-3-trifluoromethylbenzene.[1] The synthesis of derivatives often begins with the esterification of Niflumic Acid, followed by reactions to introduce different functional groups.[12][13][14]

RP-HPLC Method for Quantification in Human Plasma

A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is used for the quantitative determination of Niflumic Acid in biological matrices like human plasma.[15]

-

Instrumentation: RP-HPLC system with UV detection.

-

Mobile Phase: A mixture of 60:40 (v/v) methanol and 10mM mixed phosphate buffer (pH adjusted to 3.0).[15]

-

Flow Rate: 1.0 mL/minute.[15]

-

Detection Wavelength: 295 nm.[15]

-

Injection Volume: 20 µL.[15]

-

Internal Standard: Diclofenac is commonly used as an internal standard.[15]

-

Linearity: The method has demonstrated good linearity in the concentration range of 55.44 – 5082.41 ng/mL.[15]

Sample Preparation (Protein Precipitation):

The extraction from plasma samples is typically performed using a protein precipitation technique.[15]

Caption: Workflow for HPLC sample preparation from plasma.

In Vitro Dissolution Studies

To assess the release profile of Niflumic Acid from various formulations, in vitro dissolution studies are conducted.

-

Apparatus: Modified paddle method (USP Apparatus 2).[16]

-

Dissolution Medium: 50 mL of phosphate buffer solution (pH 1.2).[16]

-

Temperature: 37 ± 0.5 °C.[16]

-

Rotation Speed: 100 rpm.[16]

-

Sampling: Aliquots are withdrawn at specified time intervals, filtered, and analyzed.

-

Analysis: The concentration of dissolved Niflumic Acid is determined using UV-Vis spectrophotometry at 289 nm.[17]

References

- 1. Niflumic acid CAS#: 4394-00-7 [m.chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound (Major) | LGC Standards [lgcstandards.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. clinivex.com [clinivex.com]

- 6. This compound | CAS#:1794811-58-7 | Chemsrc [chemsrc.com]

- 7. scbt.com [scbt.com]

- 8. scbt.com [scbt.com]

- 9. This compound (Major) | LGC Standards [lgcstandards.com]

- 10. Niflumic Acid | C13H9F3N2O2 | CID 4488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Niflumic Acid? [synapse.patsnap.com]

- 12. Synthesis, docking study, and structure-activity relationship of novel niflumic acid derivatives acting as anticancer agents by inhibiting VEGFR or EGFR tyrosine kinase activities [pharmacia.pensoft.net]

- 13. researchgate.net [researchgate.net]

- 14. New Niflumic Acid Derivatives as EGFR Inhibitors: Design, Synthesis, In silico Studies, and Anti-proliferative Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. iajpr.com [iajpr.com]

- 16. files.core.ac.uk [files.core.ac.uk]

- 17. Binary and Ternary Inclusion Complexes of Niflumic Acid: Synthesis, Characterization, and Dissolution Profile [mdpi.com]

Mechanism of Action of Niflumic Acid-d5: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Deuteration

Niflumic Acid-d5 is a deuterated analog of Niflumic Acid, a non-steroidal anti-inflammatory drug (NSAID) of the fenamate class. In this compound, five hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This isotopic labeling does not alter the compound's fundamental pharmacological properties. Its primary utility is in analytical and pharmacokinetic studies, particularly those employing mass spectrometry, where it serves as a robust internal standard for the precise quantification of unlabeled Niflumic Acid.

Therefore, the mechanism of action of this compound is identical to that of Niflumic Acid. This guide provides an in-depth exploration of this mechanism, focusing on its primary anti-inflammatory targets and its complex interactions with various ion channels and receptors.

Primary Mechanism of Action: Cyclooxygenase (COX) Inhibition

The principal therapeutic effect of Niflumic Acid as an NSAID stems from its inhibition of cyclooxygenase (COX) enzymes.[1][2] COX enzymes are responsible for converting arachidonic acid into prostaglandins (PGs), which are key lipid mediators of inflammation, pain, and fever.[1][3] Niflumic Acid inhibits both major isoforms, COX-1 and COX-2.[1][4]

-

COX-1: A constitutively expressed enzyme involved in homeostatic functions, including gastrointestinal cytoprotection and platelet aggregation.

-

COX-2: An inducible enzyme whose expression is significantly upregulated at sites of inflammation. It is the primary target for the anti-inflammatory effects of NSAIDs.[5][6]

By binding to the active site of these enzymes, Niflumic Acid prevents the synthesis of pro-inflammatory prostaglandins, thereby reducing inflammation, alleviating pain (analgesia), and lowering fever (antipyresis).[1][2] Some evidence also suggests that Niflumic Acid may inhibit Phospholipase A2, an upstream enzyme that releases arachidonic acid from the cell membrane.[5][7]

Signaling Pathway: Inhibition of Prostaglandin Synthesis

The inhibition of the prostaglandin synthesis pathway is the core mechanism behind Niflumic Acid's anti-inflammatory action. The process begins with the release of arachidonic acid from membrane phospholipids, which is then converted by COX enzymes into prostaglandin precursors.

Secondary Mechanisms: Modulation of Ion Channels and Receptors

Beyond COX inhibition, Niflumic Acid possesses a complex pharmacological profile characterized by its significant activity as a modulator of various ion channels and receptors. These secondary actions contribute to its overall therapeutic effects and are a subject of ongoing research for potential new applications.[1]

Calcium-Activated Chloride Channel (CaCC) Blockade

Niflumic Acid is widely recognized as a blocker of calcium-activated chloride channels (CaCCs).[1][8] These channels, including the transmembrane protein 16A (TMEM16A), are involved in numerous physiological processes such as smooth muscle contraction, epithelial fluid secretion, and neuronal excitability.[1][9] By blocking CaCCs, Niflumic Acid can influence these processes, contributing to its analgesic and anti-inflammatory properties.[1][9] For instance, inhibition of CaCCs in airway smooth muscle can reduce mucus secretion and promote relaxation, a potential therapeutic avenue for asthma.[10][11]

GABA-A Receptor Modulation

Niflumic Acid exerts a dual, subtype-dependent modulatory effect on GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[12][13] It can potentiate GABA-induced currents at certain receptor subtypes (e.g., α1β2γ2) while acting as an antagonist at others.[12][13] This complex interaction with GABAergic signaling may contribute to its analgesic effects and suggests potential applications in neurological disorders.[14]

Other Ion Channel Interactions

Niflumic Acid's activity extends to other ion channels, including:

-

Voltage-Gated Chloride Channels: It inhibits the CLC-1 channel in skeletal muscle.[15]

-

Voltage-Gated Potassium Channels: Modulatory effects have been reported.[1][6]

-

T-Type Calcium Channels: It acts as a blocker of Ca(V)3.1 and Ca(V)3.3 T-type calcium channels.[16]

-

Intracellular Calcium Release: Niflumic Acid has been shown to induce the release of Ca²⁺ from intracellular stores like the sarcoplasmic reticulum and mitochondria, an effect independent of its COX inhibition.[15][17][18]

Quantitative Pharmacological Data

The potency of Niflumic Acid varies across its different molecular targets. The half-maximal inhibitory concentrations (IC₅₀) provide a quantitative measure of this activity.

| Target | Reported IC₅₀ Value(s) | Organism/System | Reference(s) |

| COX-2 | 100 nM | Recombinant | [19][20] |

| CaCC (TMEM16A) | 12 µM, 18-20 µM | HEK293 Cells (recombinant human) | [9][21] |

| CaCC (STICs) | 1.1 µM (+50 mV), 2.3 µM (-50 mV), 3.6 µM (-77 mV) | Rabbit Portal Vein Smooth Muscle | [6][22] |

| CaCC (Evoked Currents) | 6.6 µM | Rabbit Portal Vein Smooth Muscle | [6][22] |

| CLC-1 Chloride Channel | 42 µM | Rat Skeletal Muscle | [15] |

| T-Type Ca²⁺ Channels (Native) | 73.5 µM | Mouse Spermatogenic Cells | [16] |

Note: IC₅₀ values can vary significantly based on the specific experimental conditions, assay type, and biological system used.

Key Experimental Protocols

The characterization of Niflumic Acid's mechanism of action relies on established biochemical and electrophysiological techniques.

Protocol: In Vitro COX Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the inhibitory activity of a compound against COX-1 and COX-2.

-

Reagent Preparation:

-

Prepare Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Dilute purified ovine COX-1 or human recombinant COX-2 enzyme to the desired working concentration in cold Assay Buffer.

-

Prepare a solution of Heme (cofactor) in Assay Buffer.

-

Prepare a solution of the fluorescent probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) in DMSO and Assay Buffer.

-

Prepare the substrate solution by dissolving Arachidonic Acid in ethanol, neutralizing with KOH, and diluting in water.

-

Prepare serial dilutions of Niflumic Acid in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure (96-well plate format):

-

To designated wells, add Assay Buffer, Heme solution, ADHP solution, and the enzyme (COX-1 or COX-2).

-

Add the Niflumic Acid dilution or solvent control to the appropriate wells.

-

Incubate the plate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the Arachidonic Acid substrate solution to all wells.

-

Immediately begin reading the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the kinetic fluorescence data.

-

Normalize the rates relative to the solvent control (100% activity).

-

Plot the percent inhibition versus the logarithm of Niflumic Acid concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.

-

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the fundamental steps for recording ion channel activity from a whole cell to assess the effect of Niflumic Acid.

-

Preparation:

-

Prepare extracellular (bath) and intracellular (pipette) solutions with appropriate ionic compositions to isolate the current of interest (e.g., chloride currents for CaCCs).

-

Fabricate recording micropipettes from borosilicate glass capillaries using a pipette puller to achieve a resistance of 2-5 MΩ when filled with intracellular solution.

-

Culture cells expressing the target ion channel on coverslips or prepare acute tissue slices.

-

-

Recording Procedure:

-

Place the cell-containing coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Using a micromanipulator, carefully approach a target cell with the glass micropipette while applying slight positive pressure.

-

Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal."

-

Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, achieving the "whole-cell" configuration. This allows electrical and chemical access to the cell's interior.

-

Clamp the cell's membrane potential at a desired holding voltage (voltage-clamp mode).

-

Apply a series of voltage steps or ramps to elicit ion channel currents and record a baseline measurement.

-

-

Drug Application and Analysis:

-

Perfuse the bath with an extracellular solution containing a known concentration of Niflumic Acid.

-

Repeat the voltage-step protocol during drug application to record the modulated currents.

-

Wash out the drug with the control extracellular solution to test for reversibility of the effect.

-

Analyze the recorded currents to determine the percentage of block, changes in channel kinetics (activation, deactivation), and voltage-dependence of the block. Plot current-voltage (I-V) relationships and dose-response curves to quantify the drug's effect.

-

References

- 1. What is the mechanism of Niflumic Acid? [synapse.patsnap.com]

- 2. What is Niflumic Acid used for? [synapse.patsnap.com]

- 3. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Niflumic Acid | C13H9F3N2O2 | CID 4488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Chloride channel blocker - Wikipedia [en.wikipedia.org]

- 9. Pharmacological characterization of TMEM16A currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | TMEM16A in Cystic Fibrosis: Activating or Inhibiting? [frontiersin.org]

- 11. Calcium-activated chloride channel TMEM16A modulates mucin secretion and airway smooth muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Receptor subtype-dependent positive and negative modulation of GABA(A) receptor function by niflumic acid, a nonsteroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Effects of niflumic acid on γ-aminobutyric acid-induced currents in isolated dorsal root ganglion neurons of neuropathic pain rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Niflumic acid blocks native and recombinant T-type channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Cl− channel blocker niflumic acid releases Ca2+ from an intracellular store in rat pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 19. medchemexpress.com [medchemexpress.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. Activation and Inhibition of TMEM16A Calcium-Activated Chloride Channels | PLOS One [journals.plos.org]

- 22. Action of niflumic acid on evoked and spontaneous calcium-activated chloride and potassium currents in smooth muscle cells from rabbit portal vein - PubMed [pubmed.ncbi.nlm.nih.gov]

Niflumic Acid-d5 vs. Niflumic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core differences between Niflumic Acid and its deuterated counterpart, Niflumic Acid-d5. We will delve into their distinct chemical properties, analytical applications, and the underlying principles that differentiate their utility in research and development. This guide provides structured data, detailed experimental methodologies, and visual pathways to facilitate a comprehensive understanding for a scientific audience.

Core Chemical and Physical Distinctions

Niflumic Acid is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class.[1][2] Its therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[2] Niflumic Acid also modulates the activity of ion channels, notably calcium-activated chloride channels (CaCCs).[1][2]

This compound is a stable isotope-labeled version of Niflumic Acid, where five hydrogen atoms have been replaced with deuterium atoms.[3][4] This isotopic substitution results in a higher molecular weight but does not significantly alter the compound's chemical reactivity in most biological systems.[3][5] The primary distinction lies in their mass, which forms the basis for their differential applications, particularly in analytical chemistry.[5][6]

Below is a table summarizing the key quantitative data for both compounds.

| Property | Niflumic Acid | This compound |

| Chemical Formula | C₁₃H₉F₃N₂O₂[7] | C₁₃H₄D₅F₃N₂O₂[4] |

| Molecular Weight | ~282.22 g/mol [7] | ~287.25 g/mol [4] |

| CAS Number | 4394-00-7[7] | 1794811-58-7[4] |

| Appearance | Solid[7] | Solid |

| Primary Application | Anti-inflammatory drug[1] | Internal standard in mass spectrometry[3] |

The Role of Deuteration: The Kinetic Isotope Effect and Pharmacokinetics

| Pharmacokinetic Parameter | Value (for Niflumic Acid) | Reference |

| Half-life (t½) | Approximately 2 hours | [9] |

| Total Plasma Clearance | Average of 45 ml/min | [9] |

| Volume of Distribution | Average of 0.12 l/kg | [9] |

Deuteration of drugs is a strategy being explored to improve the pharmacokinetic properties of parent compounds, potentially leading to more favorable dosing regimens and reduced formation of toxic metabolites.[5][8][10]

Application in Bioanalytical Methods: A Focus on Mass Spectrometry

The most significant practical difference between Niflumic Acid and this compound lies in their use in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[11][12]

This compound as an Internal Standard

This compound serves as an ideal internal standard for the quantification of Niflumic Acid in biological matrices such as plasma or urine.[3] An internal standard is a compound with similar physicochemical properties to the analyte that is added in a known quantity to samples, calibrators, and quality controls. It is used to correct for variability during sample processing and analysis, thereby improving the accuracy and precision of the results.[12]

Because this compound is chemically almost identical to Niflumic Acid, it exhibits very similar extraction recovery, ionization efficiency, and chromatographic retention time. However, due to its higher mass, it can be distinguished from the non-deuterated analyte by the mass spectrometer.[12]

Experimental Protocol: Quantification of Niflumic Acid in Human Plasma using LC-MS/MS

The following is a representative experimental protocol for the quantification of Niflumic Acid in human plasma using this compound as an internal standard. This protocol is based on established methodologies for the bioanalysis of small molecules.[11][13]

3.2.1. Materials and Reagents

-

Niflumic Acid analytical standard

-

This compound (internal standard)

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Acetonitrile (HPLC grade)

-

Ammonium acetate (analytical grade)

-

Formic acid (analytical grade)

-

Ultrapure water

3.2.2. Sample Preparation (Protein Precipitation)

-

Thaw plasma samples, calibration standards, and quality control samples at room temperature.

-

To 100 µL of each plasma sample, add 10 µL of the internal standard working solution (this compound in methanol).

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

3.2.3. Liquid Chromatography Conditions

-

LC System: Agilent 1200 series or equivalent

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient: Start with 40% B, hold for 0.5 min, increase to 90% B over 2 min, hold for 1 min, return to 40% B and re-equilibrate for 1.5 min.

3.2.4. Mass Spectrometry Conditions

-

MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 4000)

-

Ionization Source: Electrospray Ionization (ESI), negative ion mode

-

MRM Transitions:

-

Niflumic Acid: m/z 281.0 -> [specific fragment ion]

-

This compound: m/z 286.0 -> [corresponding fragment ion]

-

-

Ion Source Parameters: Optimized for maximum signal intensity (e.g., Curtain Gas, IonSpray Voltage, Temperature, Nebulizer Gas, Heater Gas).

3.2.5. Data Analysis

-

The concentration of Niflumic Acid in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve constructed from samples with known concentrations of Niflumic Acid.

Visualizing the Mechanisms and Workflows

Signaling Pathway: Niflumic Acid's Inhibition of Prostaglandin Synthesis

Niflumic Acid, like other NSAIDs, exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes. This prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.[1][2]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. researchgate.net [researchgate.net]

- 6. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Niflumic Acid | C13H9F3N2O2 | CID 4488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Liquid chromatography-mass spectrometric method for the sensitive determination of niflumic acid in human plasma and its application to pharmacokinetic study of talniflumate tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development and Application of a LC-MS/MS Method for Simultaneous Quantification of Four First-Line Antituberculosis Drugs in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Deuterated Niflumic Acid in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of deuterated niflumic acid in a range of common laboratory solvents. While specific solubility data for the deuterated form is not extensively published, this guide leverages the well-established solubility profile of niflumic acid as a reliable proxy, given that isotopic substitution is not expected to significantly alter its fundamental solubility properties. This document also outlines standard experimental protocols for solubility determination and illustrates key signaling pathways influenced by niflumic acid.

Core Principles of Solubility

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and efficacy. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a homogeneous solution. For active pharmaceutical ingredients (APIs) like deuterated niflumic acid, understanding solubility is a foundational step in preclinical and formulation development.

Solubility Profile of Niflumic Acid

The following table summarizes the reported solubility of non-deuterated niflumic acid in various common laboratory solvents. This data provides a strong reference for estimating the solubility of its deuterated counterpart.

| Solvent | Solubility (mg/mL) | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | ≥ 100[1] | Room Temperature |

| Dimethylformamide (DMF) | ~65[2] | Room Temperature |

| Ethanol | ~39-50[2][3] | Room Temperature |

| Methanol | ~50[3] | Room Temperature |

| Acetone | 50[3][4] | Room Temperature |

| Acetonitrile | ~50[3] | Room Temperature |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.6[2] | Room Temperature |

| Water | 0.019[5] | 25[5] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol can be readily applied to determine the solubility of deuterated niflumic acid.

Materials and Equipment:

-

Deuterated Niflumic Acid

-

Selected solvents (e.g., DMSO, ethanol, water)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of deuterated niflumic acid to a series of vials, each containing a known volume of the selected solvent. The amount of solid added should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to a specific temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For solvents where sedimentation is slow, centrifugation can be used to separate the undissolved solid from the saturated solution.

-

Sample Dilution and Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of deuterated niflumic acid.

-

Calculation: Calculate the solubility of deuterated niflumic acid in each solvent based on the measured concentration and the dilution factor. The results are typically expressed in mg/mL or mol/L.

Key Signaling Pathways Modulated by Niflumic Acid

Niflumic acid is known to exert its biological effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and potential therapeutic applications.

Niflumic Acid-Induced Apoptosis Pathway

Niflumic acid has been shown to induce apoptosis in cancer cells through the activation of the extrinsic, caspase-8-mediated pathway. This process involves the subsequent cleavage of Bid and the activation of the pro-apoptotic protein Bax.

Caption: Niflumic Acid-Induced Apoptosis Pathway.

Inhibition of Pro-inflammatory Signaling

A primary mechanism of action for niflumic acid, as a non-steroidal anti-inflammatory drug (NSAID), is the inhibition of cyclooxygenase-2 (COX-2). This enzyme is critical for the synthesis of prostaglandins, which are key mediators of inflammation.

Caption: Niflumic Acid's Anti-Inflammatory Mechanism.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical experimental workflow for determining the solubility of deuterated niflumic acid.

Caption: Solubility Determination Workflow.

Conclusion

This technical guide provides essential information on the solubility of deuterated niflumic acid for researchers and professionals in drug development. By utilizing the provided solubility data for niflumic acid as a strong proxy, employing the outlined experimental protocols, and understanding the key signaling pathways, scientists can effectively advance their research and development efforts involving this compound.

References

- 1. Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What is the mechanism of Niflumic Acid? [synapse.patsnap.com]

- 4. who.int [who.int]

- 5. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

Niflumic Acid-d5 as a Ca2+-activated Cl- Channel Blocker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Niflumic Acid-d5 as a potent blocker of Calcium-activated Chloride Channels (CaCCs). It is designed to furnish researchers, scientists, and professionals in drug development with the essential data and methodologies to effectively utilize this compound in their studies. This document details the mechanism of action, presents quantitative data on its inhibitory effects, and provides explicit experimental protocols for its application and evaluation.

Introduction

Niflumic acid is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class.[1] Beyond its anti-inflammatory properties, it is widely recognized in experimental biology as a blocker of ion channels, most notably Ca2+-activated Cl- channels (CaCCs).[1][2] The deuterated form, this compound, in which five hydrogen atoms have been replaced by deuterium, is often used as an internal standard in mass spectrometry-based analytical studies.[3] However, for the purposes of studying its biological activity as a channel blocker, its properties are considered analogous to the non-deuterated form. CaCCs, particularly the TMEM16A/Anoctamin-1 channel, are crucial in a variety of physiological processes, including smooth muscle contraction, epithelial fluid secretion, and neuronal excitability.[4][5] Their dysregulation has been implicated in various pathological conditions, making them a significant target for therapeutic intervention.

Mechanism of Action

Niflumic acid exerts its inhibitory effect on CaCCs through direct interaction with the channel protein.[6] The binding of intracellular Ca2+ to conserved sites within the transmembrane helices of TMEM16A is the primary trigger for channel activation, leading to the opening of the chloride ion permeation pathway.[4] Niflumic acid is thought to allosterically modulate the channel, thereby preventing the conformational changes necessary for ion conduction. It is important to note that the inhibitory effects of niflumic acid can be voltage-dependent, with its potency varying at different membrane potentials.[6][7]

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1794811-58-7 | [8] |

| Molecular Formula | C13H4D5F3N2O2 | [8] |

| Molecular Weight | 287.25 g/mol | [8] |

| Accurate Mass | 287.093 | [8] |

| Physical Form | Solid | [9] |

| Storage | Store at room temperature, protected from light and moisture. | [9] |

Inhibitory Potency of Niflumic Acid on Ca2+-activated Cl- Channels

| Cell Type | Channel Subtype | IC50 | Experimental Conditions | Reference |

| HEK293 | human TMEM16A | 12 µM | Whole-cell patch clamp | [6] |

| Hippocampal Pyramidal Neurons | Endogenous CaCCs | 33 µM | Whole-cell patch clamp | [10] |

| Rabbit Portal Vein Smooth Muscle Cells | Endogenous CaCCs | 2.3 µM | Perforated patch clamp at -50 mV | [7] |

| Rabbit Portal Vein Smooth Muscle Cells | Endogenous CaCCs | 1.1 µM | Perforated patch clamp at +50 mV | [7] |

| Rat Skeletal Muscle | CLC-1 | 42 µM | Two-microelectrode current-clamp | [11] |

| Xenopus Oocytes | Endogenous CaCCs | 17 µM | Two-electrode voltage clamp | [6] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Measuring CaCC Inhibition

This protocol describes the measurement of CaCC currents in a mammalian cell line (e.g., HEK293) stably expressing TMEM16A and the assessment of inhibition by this compound.

Materials:

-

HEK293 cells stably expressing human TMEM16A

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH, osmolarity ~310 mOsm)

-

Intracellular (pipette) solution (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 5 EGTA, and CaCl2 to achieve a desired free Ca2+ concentration (e.g., 250 nM), 4 Mg-ATP (pH adjusted to 7.2 with CsOH, osmolarity ~290 mOsm)

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software

-

Borosilicate glass capillaries for pipette pulling

Procedure:

-

Culture HEK293-TMEM16A cells on glass coverslips to 50-70% confluency.

-

Place a coverslip in the recording chamber and perfuse with extracellular solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Approach a single, healthy-looking cell with the patch pipette and form a gigaohm seal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply a voltage-step protocol to elicit CaCC currents. A typical protocol would be to step from the holding potential to test potentials ranging from -100 mV to +100 mV in 20 mV increments for 200-400 ms.

-

Record baseline currents in the absence of the inhibitor.

-

Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

-

After a stable effect is reached (typically 2-5 minutes), record the currents using the same voltage-step protocol.

-

Wash out the compound with the control extracellular solution to check for reversibility.

-

Analyze the data by measuring the current amplitude at a specific voltage (e.g., +80 mV) before and after drug application. Calculate the percentage of inhibition.

-

To determine the IC50, repeat the experiment with a range of this compound concentrations and fit the concentration-response data to a Hill equation.

Fluorescence-Based Intracellular Calcium Assay

This protocol outlines a method to assess the activation of CaCCs by measuring changes in intracellular calcium concentration ([Ca2+]i) using the ratiometric fluorescent indicator Fura-2 AM. Inhibition of CaCCs can indirectly affect calcium signaling.

Materials:

-

Cells expressing the target CaCC (e.g., primary cultured epithelial cells or a stable cell line)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Agonist to induce calcium influx (e.g., ATP, carbachol, or a calcium ionophore like ionomycin)

-

This compound

-

Fluorescence microscope or plate reader capable of ratiometric measurements (excitation at ~340 nm and ~380 nm, emission at ~510 nm)

Procedure:

-

Seed cells on glass-bottom dishes or 96-well plates suitable for fluorescence imaging.

-

Prepare a Fura-2 AM loading solution. A typical concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

-

Remove the culture medium and wash the cells with HBSS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for about 30 minutes.

-

To assess the effect of this compound, pre-incubate the cells with the desired concentration of the compound for 10-20 minutes.

-

Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.

-

Add the agonist to stimulate an increase in intracellular calcium and continue recording the fluorescence ratio (F340/F380).

-

Analyze the data by calculating the change in the 340/380 nm fluorescence ratio over time. Compare the agonist-induced calcium response in the presence and absence of this compound.

Iodide Influx Assay for CaCC Activity

This fluorescence-based assay directly measures the activity of chloride channels by monitoring the influx of iodide, which quenches the fluorescence of a halide-sensitive yellow fluorescent protein (YFP).

Materials:

-

Cells co-expressing a halide-sensitive YFP (e.g., YFP-H148Q/I152L) and the CaCC of interest.

-

Chloride-containing buffer (e.g., HBSS)

-

Chloride-free, iodide-containing buffer (e.g., HBSS with chloride salts replaced by sodium iodide)

-

Agonist to activate CaCCs (e.g., ATP or ionomycin)

-

This compound

-

Fluorescence plate reader

Procedure:

-

Plate the cells in a 96-well plate.

-

Wash the cells with the chloride-containing buffer.

-

Pre-incubate the cells with this compound or vehicle control.

-

Stimulate the cells with the CaCC agonist.

-

Rapidly replace the buffer with the iodide-containing buffer.

-

Immediately begin monitoring the YFP fluorescence decay over time using the plate reader.

-

The rate of fluorescence quenching is proportional to the rate of iodide influx through the activated chloride channels.

-

Calculate the initial rate of quenching and compare the rates between control and this compound-treated cells to determine the percentage of inhibition.

Mandatory Visualizations

References

- 1. Niflumic acid CAS#: 4394-00-7 [m.chemicalbook.com]

- 2. TMEM16B induces chloride currents activated by calcium in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. An Additional Ca2+ Binding Site Allosterically Controls TMEM16A Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The diverse roles of TMEM16A Ca2+-activated Cl− channels in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological characterization of TMEM16A currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Action of niflumic acid on evoked and spontaneous calcium-activated chloride and potassium currents in smooth muscle cells from rabbit portal vein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound (Major) | LGC Standards [lgcstandards.com]

- 9. clinivex.com [clinivex.com]

- 10. Calcium-Activated Chloride Channels (CaCCs) Regulate Action Potential and Synaptic Response in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Deuterated Niflumic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deuteration, the selective replacement of hydrogen atoms with deuterium, represents a promising strategy in drug development to enhance the pharmacokinetic and pharmacodynamic profiles of established therapeutic agents. This guide provides an in-depth technical overview of the pharmacological profile of deuterated niflumic acid. Niflumic acid, a non-steroidal anti-inflammatory drug (NSAID), is a known inhibitor of cyclooxygenase-2 (COX-2) and a modulator of various ion channels, including calcium-activated chloride channels (CaCCs). The introduction of deuterium into the niflumic acid scaffold is anticipated to significantly alter its metabolic fate, leading to an improved pharmacokinetic profile and potentially enhanced therapeutic efficacy and safety. This document details the known pharmacological properties of niflumic acid, the scientific rationale for its deuteration, and the expected pharmacological profile of its deuterated analogue. It also provides detailed experimental protocols for the comparative evaluation of deuterated and non-deuterated niflumic acid and visual representations of relevant signaling pathways and experimental workflows.

Introduction to Niflumic Acid and the Rationale for Deuteration

Niflumic acid is a member of the fenamate class of NSAIDs used for the management of pain and inflammation in conditions such as rheumatoid arthritis.[1][2] Its therapeutic effects are primarily attributed to the inhibition of COX-2, an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[1] Additionally, niflumic acid exhibits effects on various ion channels, contributing to its overall pharmacological profile.[3]

The clinical utility of niflumic acid can be limited by its pharmacokinetic properties, including a relatively short half-life of approximately 2.5 hours, which necessitates frequent dosing.[4] The metabolism of niflumic acid proceeds via hydroxylation, with 4'-hydroxyniflumic acid being a major metabolite.[5] This metabolic pathway presents an opportunity for optimization through deuteration.

The "deuterium switch" is a drug development strategy that involves replacing hydrogen atoms at sites of metabolism with deuterium.[6] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect that can significantly slow down the rate of metabolic cleavage.[6][7] This can result in:

-

Increased half-life and exposure: A slower rate of metabolism can lead to a longer drug half-life and greater overall exposure (Area Under the Curve - AUC).

-

Reduced metabolic burden: Decreased metabolism can lead to lower levels of metabolites, which may be inactive or associated with adverse effects.

-

Improved therapeutic profile: Enhanced pharmacokinetics can lead to a more consistent therapeutic effect and potentially a better safety and tolerability profile.

A deuterated version of niflumic acid, such as Niflumic Acid-d5, is expected to exhibit an improved pharmacokinetic profile compared to its non-deuterated counterpart.[3]

Pharmacological Profile of Niflumic Acid

Mechanism of Action

Niflumic acid's mechanism of action is multifactorial, involving both enzymatic inhibition and ion channel modulation.

-

COX-2 Inhibition: Niflumic acid is a potent inhibitor of COX-2, the inducible isoform of cyclooxygenase that plays a key role in inflammation.[1] By blocking COX-2, niflumic acid reduces the production of prostaglandins, which are key mediators of pain, fever, and inflammation.

-

Ion Channel Modulation: Niflumic acid is also known to modulate the activity of several ion channels, including:

-

Calcium-Activated Chloride Channels (CaCCs): It acts as a blocker of these channels.[3]

-

GABA-A and NMDA receptors: It has been reported to act on these channels.

-

T-type calcium channels: It has been shown to block these channels.

-

Pharmacokinetics

The pharmacokinetic profile of non-deuterated niflumic acid has been characterized in humans.

| Parameter | Value | Reference |

| Absorption | Well absorbed after oral administration | [4] |

| Elimination Half-Life | Approximately 2.5 hours | [4] |

| Metabolism | Metabolized in the liver, with 4'-hydroxyniflumic acid as a major metabolite | [5] |

| Excretion | Excreted primarily in the urine | [4] |

Pharmacodynamics

The pharmacodynamic effects of niflumic acid are directly related to its mechanism of action.

| Parameter | Value | Reference |

| COX-2 Inhibition (IC50) | Data for direct IC50 is not readily available in the provided search results, but it is categorized as a COX-2 inhibitor. | [1] |

| Chloride Channel Modulation | Blocks Ca2+-activated Cl- channels. | [3] |

Expected Pharmacological Profile of Deuterated Niflumic Acid

Based on the principles of the kinetic isotope effect, deuterated niflumic acid is expected to exhibit a superior pharmacokinetic profile compared to the parent compound.

| Parameter | Expected Change in Deuterated Niflumic Acid | Rationale |

| Metabolism | Reduced rate of metabolism, particularly hydroxylation. | The C-D bond at the site of metabolism is stronger than the C-H bond, slowing down enzymatic cleavage. |

| Half-Life (t1/2) | Increased half-life. | A slower rate of metabolism will lead to a slower elimination from the body. |

| Area Under the Curve (AUC) | Increased AUC. | Slower clearance will result in greater overall drug exposure. |

| Maximum Concentration (Cmax) | Potentially similar or slightly increased. | Dependent on the rate of absorption versus the change in clearance. |

| Time to Maximum Concentration (Tmax) | Potentially similar or slightly delayed. | Dependent on absorption characteristics. |

| COX-2 Inhibition (IC50) | Expected to be similar to non-deuterated niflumic acid. | Deuteration is not expected to significantly alter the binding affinity to the target enzyme. |

| Chloride Channel Modulation | Expected to be similar to non-deuterated niflumic acid. | Deuteration is not expected to significantly alter the interaction with ion channels. |

Experimental Protocols

The following are detailed methodologies for key experiments to compare the pharmacological profiles of deuterated and non-deuterated niflumic acid.

In Vitro COX-2 Inhibition Assay

Objective: To determine and compare the 50% inhibitory concentration (IC50) of deuterated and non-deuterated niflumic acid against human COX-2.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) are prepared in appropriate buffers.

-

Compound Preparation: Deuterated and non-deuterated niflumic acid are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions to obtain a range of test concentrations.

-

Assay Procedure:

-

The COX-2 enzyme is pre-incubated with the test compounds or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

-

The reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a defined period (e.g., 10 minutes) at 37°C.

-

The reaction is terminated by the addition of a stop solution (e.g., a strong acid).

-

-

Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available ELISA kit.

-

Data Analysis: The percentage of COX-2 inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vitro Chloride Channel Modulation Assay (Patch Clamp Electrophysiology)

Objective: To evaluate and compare the effects of deuterated and non-deuterated niflumic acid on a specific chloride channel (e.g., TMEM16A/Anoctamin-1, a CaCC) expressed in a suitable cell line (e.g., HEK293 cells).

Methodology:

-

Cell Culture and Transfection: HEK293 cells are cultured and transiently or stably transfected with the gene encoding the chloride channel of interest.

-

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed on transfected cells.

-

Cells are perfused with an external solution, and the patch pipette is filled with an internal solution containing a known concentration of free Ca2+ to activate the CaCCs.

-

A voltage protocol is applied to the cell to elicit chloride currents.

-

-

Compound Application: Deuterated and non-deuterated niflumic acid are applied to the cells at various concentrations via the external perfusion system.

-

Data Acquisition and Analysis:

-

Chloride currents are recorded before, during, and after the application of the test compounds.

-

The percentage of current inhibition or potentiation is calculated for each concentration.

-

Concentration-response curves are generated to determine the IC50 or EC50 values.

-

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine and compare the pharmacokinetic parameters of deuterated and non-deuterated niflumic acid in a rodent model (e.g., Sprague-Dawley rats).

Methodology:

-

Animal Dosing:

-

Rats are divided into two groups and administered either deuterated or non-deuterated niflumic acid via a specific route (e.g., oral gavage or intravenous injection) at a defined dose.

-

-

Blood Sampling: Blood samples are collected from the rats at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis:

-

The concentrations of the parent drug and its major metabolites in the plasma samples are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

-

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life (t1/2), and clearance (CL), are calculated for both compounds using non-compartmental analysis.

-

Statistical analysis is performed to compare the pharmacokinetic parameters between the two groups.

-

Visualizations

Signaling Pathways

Caption: Mechanism of action of Niflumic Acid.

Experimental Workflow

Caption: Comparative experimental workflow.

Conclusion

The deuteration of niflumic acid presents a compelling opportunity to enhance its therapeutic potential. By leveraging the kinetic isotope effect, a deuterated analogue is expected to exhibit an improved pharmacokinetic profile, characterized by a longer half-life and increased systemic exposure. This could translate into a more favorable dosing regimen, improved patient compliance, and a potentially better safety profile. The experimental protocols and visualizations provided in this guide offer a comprehensive framework for the preclinical evaluation of deuterated niflumic acid and a clear comparison with its non-deuterated parent compound. Further in-depth studies as outlined will be crucial to fully elucidate the pharmacological profile of this promising new chemical entity and to validate its potential as an improved anti-inflammatory and analgesic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The pharmacokinetics and availability of niflumic acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Detection of the non-steroidal anti-inflammatory drug niflumic acid in humans: a combined 19F-MRS in vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deuterium containing drug development for the treatment of cancer [en.amber-bridge.com]

- 5. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]

- 6. scienceopen.com [scienceopen.com]

- 7. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

Niflumic Acid-d5 applications in drug metabolism studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Niflumic Acid-d5, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) niflumic acid, in the critical field of drug metabolism and pharmacokinetics (DMPK). The strategic replacement of hydrogen atoms with deuterium can significantly alter the metabolic fate of a drug, a phenomenon known as the kinetic isotope effect. This guide provides a comprehensive overview of the principles, experimental methodologies, and data interpretation when using this compound as a tool in drug metabolism studies.

The Role of Deuteration in Drug Metabolism Studies

Stable isotope labeling, particularly deuteration, has become an invaluable technique in drug development.[1] By replacing hydrogen with its heavier, non-radioactive isotope, deuterium, researchers can subtly modify the physicochemical properties of a drug molecule without altering its fundamental pharmacological activity. This modification primarily affects the rate of metabolic reactions where the cleavage of a carbon-hydrogen bond is the rate-limiting step.

The C-D bond is stronger than the C-H bond, leading to a slower rate of metabolism by enzymes such as the cytochrome P450 (CYP) superfamily. This "kinetic isotope effect" can result in:

-

Reduced Metabolic Clearance: A lower rate of metabolism can lead to a longer drug half-life and increased systemic exposure.

-

Altered Metabolite Profile: Shifting the metabolic pathway away from the deuterated site may lead to the formation of different metabolites.

-

Improved Pharmacokinetic Profile: The overall absorption, distribution, metabolism, and excretion (ADME) properties of the drug can be favorably modulated.

-

Use as an Internal Standard: The distinct mass of the deuterated compound makes it an ideal internal standard for highly accurate and precise quantification of the parent drug in biological matrices using liquid chromatography-mass spectrometry (LC-MS).

Comparative Pharmacokinetic Profile: Niflumic Acid vs. This compound

While specific comparative pharmacokinetic data for this compound is not extensively published, we can extrapolate the expected impact of deuteration based on the known metabolism of niflumic acid and the principles of the kinetic isotope effect. Niflumic acid is known to undergo hydroxylation, a common metabolic pathway mediated by CYP enzymes. Deuteration at a site susceptible to hydroxylation would be expected to slow this process.

The following table summarizes the anticipated changes in key pharmacokinetic parameters for this compound compared to its non-deuterated counterpart.

| Pharmacokinetic Parameter | Niflumic Acid (Expected) | This compound (Predicted) | Rationale for Predicted Change |

| Half-life (t½) | ~2-4 hours | Longer | Reduced rate of metabolic clearance due to the kinetic isotope effect. |

| Clearance (CL) | High | Lower | Slower metabolism by CYP enzymes leads to reduced clearance from the body. |

| Area Under the Curve (AUC) | Moderate | Higher | Slower clearance results in greater overall drug exposure over time. |

| Maximum Concentration (Cmax) | Variable | Potentially Higher | Slower first-pass metabolism could lead to a higher peak plasma concentration. |

| Volume of Distribution (Vd) | ~0.1-0.2 L/kg | Similar | Deuteration is not expected to significantly alter the distribution of the drug in the body. |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the metabolic profile of this compound.

In Vitro Metabolic Stability in Human Liver Microsomes

This assay determines the rate at which this compound is metabolized by the primary drug-metabolizing enzymes located in the liver microsomes.

Materials:

-

This compound

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Internal Standard (e.g., a structurally similar but chromatographically distinct compound)

-

96-well plates

-

Incubator/shaker

-

LC-MS/MS system

Protocol:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer, the NADPH regenerating system, and the HLM suspension.

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

-

Initiation of Reaction:

-

Add this compound to the pre-warmed incubation mixture to initiate the metabolic reaction. The final substrate concentration is typically around 1 µM.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

-

Sample Processing:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples to determine the concentration of this compound remaining at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of this compound remaining versus time.

-

The slope of the linear regression line represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693/k.

-

Calculate the intrinsic clearance (CLint) as (V/P) * k, where V is the incubation volume and P is the microsomal protein concentration.

-

Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of this compound to inhibit the activity of major CYP isoforms, which is crucial for predicting drug-drug interactions.

Materials:

-

This compound

-

Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, etc.)

-

CYP-specific probe substrates (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6)

-

NADPH

-

Phosphate buffer (pH 7.4)

-

Acetonitrile

-

Internal Standard

-

96-well plates

-

Incubator/shaker

-

LC-MS/MS system

Protocol:

-

Preparation of Incubation Mixtures:

-

Prepare a range of concentrations of this compound.

-

In a 96-well plate, add phosphate buffer, the specific recombinant CYP enzyme, and the corresponding probe substrate.

-

Add the different concentrations of this compound to the wells. Include a control with no inhibitor.

-

-

Initiation of Reaction:

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the reaction by adding NADPH.

-

-

Incubation and Quenching:

-

Incubate for a predetermined time (e.g., 10-15 minutes).

-

Stop the reaction by adding ice-cold acetonitrile containing the internal standard.

-

-

Sample Processing and Analysis:

-

Centrifuge the plate and transfer the supernatant for LC-MS/MS analysis.

-

Quantify the formation of the specific metabolite of the probe substrate.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of metabolite formation at each concentration of this compound compared to the control.

-

Plot the percentage of inhibition versus the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the resulting sigmoidal curve.

-

Visualizing Workflows and Pathways

Experimental Workflow for In Vitro Metabolic Stability

Caption: Workflow for determining the in vitro metabolic stability of this compound.

Simplified Metabolic Pathway of Niflumic Acid

Caption: Postulated metabolic pathway of Niflumic Acid and the impact of deuteration.

Conclusion

This compound serves as a powerful tool for researchers in drug metabolism. Its use allows for a deeper understanding of the metabolic pathways of niflumic acid and provides a clear example of the kinetic isotope effect in action. The methodologies outlined in this guide provide a framework for conducting robust in vitro studies to evaluate the metabolic stability and drug-drug interaction potential of deuterated compounds. As the field of drug discovery continues to evolve, the strategic use of stable isotope-labeled compounds like this compound will remain a cornerstone of preclinical drug development.

References

Methodological & Application

Application Note: High-Throughput Quantification of Niflumic Acid in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of niflumic acid in human plasma. The methodology employs Niflumic Acid-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, correcting for matrix effects and variability in sample processing. Sample preparation is streamlined through a simple protein precipitation procedure. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications requiring reliable quantification of niflumic acid in a biological matrix.

Introduction

Niflumic acid is a non-steroidal anti-inflammatory drug (NSAID) that also functions as a calcium-activated chloride channel blocker.[1] Accurate quantification of niflumic acid in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it co-elutes with the analyte and experiences similar ionization effects, thus providing the most reliable correction for analytical variability.[2] This protocol outlines a complete workflow from sample preparation to data analysis for the determination of niflumic acid in human plasma.

Experimental

Materials and Reagents

-

Niflumic Acid (Reference Standard)

-

This compound (Internal Standard)[1]

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ammonium Acetate (LC-MS Grade)

-

Ultrapure Water

-

Human Plasma (K2-EDTA)

Standard and Quality Control (QC) Sample Preparation

Stock Solutions (1 mg/mL): Prepare stock solutions of niflumic acid and this compound by dissolving the accurately weighed compounds in methanol.

Working Standard Solutions: Prepare a series of working standard solutions of niflumic acid by serial dilution of the stock solution with 50:50 (v/v) methanol:water.

Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound at a concentration of 100 ng/mL by diluting the stock solution with 50:50 (v/v) methanol:water. The optimal concentration of the internal standard should be in the mid-range of the calibration curve.[2]

Calibration Standards and Quality Control Samples: Spike blank human plasma with the appropriate working standard solutions of niflumic acid to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation Protocol

-

Thaw plasma samples to room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (100 ng/mL).

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.[3]

-

Vortex for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | See Table 1 |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 1: Chromatographic Gradient

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 5.0 | 5 | 95 |

| 6.0 | 5 | 95 |

| 6.1 | 95 | 5 |

| 8.0 | 95 | 5 |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table 2 |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | -4500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

Table 2: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Niflumic Acid | 281.0 | 237.0 | 100 | -15 |

| This compound | 286.0 | 242.0 | 100 | -15 |

Note: Collision energy should be optimized for the specific instrument used.

Method Validation Summary

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.

Table 3: Method Validation Parameters

| Parameter | Typical Acceptance Criteria | Example Performance Data |

| Linearity (r²) | > 0.99 | 0.998 |

| Calibration Range | Dependent on application | 1 - 1000 ng/mL |

| Intra-day Precision (%CV) | < 15% (< 20% at LLOQ) | 3.5 - 8.2% |

| Inter-day Precision (%CV) | < 15% (< 20% at LLOQ) | 4.1 - 9.5% |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 6.8% |

| Recovery | Consistent and reproducible | > 85% |

| Matrix Effect | Monitored and within acceptable limits | < 15% |

| LLOQ | Signal-to-noise > 10 | 1 ng/mL |

Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte (niflumic acid) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted (1/x²) linear regression. The concentrations of niflumic acid in the QC and unknown samples are then determined from this calibration curve.

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of niflumic acid.

Caption: Logical relationship for quantification using an internal standard.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of niflumic acid in human plasma. The use of this compound as an internal standard ensures high-quality data by compensating for analytical variability. This method is well-suited for high-throughput applications in clinical and research settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. Determination of talniflumate and niflumic acid in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Niflumic Acid in Human Plasma using a Validated LC-MS/MS Method with Niflumic Acid-d5 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Niflumic Acid in human plasma. The method utilizes Niflumic Acid-d5, a stable isotope-labeled internal standard, to ensure high accuracy and precision. Sample preparation is streamlined using a simple protein precipitation technique. The chromatographic separation is achieved on a reverse-phase C18 column followed by detection using a triple quadrupole mass spectrometer operating in negative electrospray ionization mode. This method has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Niflumic acid is a non-steroidal anti-inflammatory drug (NSAID) used for its analgesic and anti-inflammatory properties.[1] Accurate quantification of Niflumic Acid in plasma is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and variability.[2][3] This application note presents a detailed protocol for the determination of Niflumic Acid in human plasma using an LC-MS/MS method with this compound as the internal standard.

Experimental Protocols

Materials and Reagents

-

Niflumic Acid (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Formic Acid (LC-MS Grade)

-

Deionized Water

-

Human Plasma (with K2EDTA as anticoagulant)

Instrumentation

-

Liquid Chromatograph (e.g., Shimadzu, Agilent, Waters)

-

Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo Fisher Scientific, Agilent)

-

Analytical Column: Reverse-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Niflumic Acid: Accurately weigh and dissolve the reference standard in methanol.

-

This compound: Accurately weigh and dissolve the internal standard in methanol.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the Niflumic Acid stock solution in 50:50 (v/v) methanol:water to create calibration standards.

-

Prepare a working solution of this compound (Internal Standard Working Solution) at an appropriate concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.

-

Sample Preparation

-

Label microcentrifuge tubes for calibration standards, quality control samples, and unknown samples.

-

To 100 µL of plasma in each tube, add 20 µL of the Internal Standard Working Solution (this compound).

-

For calibration standards and quality control samples, add 20 µL of the respective working standard solutions. For unknown samples, add 20 µL of 50:50 (v/v) methanol:water.

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex mix for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Caption: Plasma Sample Preparation Workflow.

LC-MS/MS Conditions

Liquid Chromatography

| Parameter | Value |

| Column | Reverse-phase C18, 50 x 2.1 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 30% B to 95% B in 3 min, hold at 95% B for 1 min, return to 30% B in 0.1 min, and re-equilibrate for 1.9 min |

Mass Spectrometry

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | -4500 V |

| Temperature | 550 °C |

| Curtain Gas | 30 psi |

| Collision Gas | 9 psi |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Niflumic Acid | 281.0 | 237.0 | -25 |

| This compound | 286.0 | 242.0 | -25 |

Quantitative Data Summary

The method was validated according to regulatory guidelines. The results are summarized in the tables below.

Table 1: Calibration Curve

| Parameter | Result |

| Linearity Range | 1 - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Weighting | 1/x² |

Table 2: Precision and Accuracy